molecular formula C10H17NO3 B1434787 Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate CAS No. 1602313-90-5

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B1434787
CAS No.: 1602313-90-5
M. Wt: 199.25 g/mol
InChI Key: IMHCCOTUHJJCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a chemical building block featuring a spirocyclic architecture that is highly valued in medicinal chemistry for the three-dimensional exploration of chemical space . This methyl ester is a key synthetic intermediate for the production of important biologically active compounds, particularly in the construction of compound libraries for biological screening . The 8-oxa-2-azaspiro[4.5]decane core provides a rigid framework that orients functional groups in specific spatial arrangements, making it an ideal scaffold for investigating structure-activity relationships and for creating novel therapeutics . Its high sp3 carbon content is essential for developing more complex, three-dimensional molecules, which can improve the success rate in drug discovery campaigns . Researchers utilize this compound and its derivatives as precursors in the synthesis of various pharmacologically active molecules, including Fatty Acid Amide Hydrolase (FAAH) inhibitors investigated for pain, anxiety, and inflammatory disorders , and Neuropeptide Y5 receptor antagonists studied for the treatment of eating disorders and obesity . The compound is readily available for research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCCOTUHJJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthesis via 4-Carbamoyloxy-4-Ethynylpiperidine Derivatives

One well-documented approach to synthesize compounds structurally related to methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives in the presence of a base. This method is described in patent US5118687A and EP0414422A2.

Key steps:

  • Starting material: 4-ethynyl-4-hydroxypiperidine derivatives.
  • Intermediate formation: Reaction with isocyanates (R–NCO) to form 4-carbamoyloxy-4-ethynylpiperidine derivatives.
  • Cyclization: Conducted in a basic medium using alkali metal acetates, carbonates, alkoxides, hydroxides, or tertiary organic bases such as pyridine, tripropylamine, or picoline.
  • Solvents: Aliphatic alcohols (methanol, ethanol, propanol, butanol), ethers (tetrahydrofuran, dioxane), or hydrocarbons (benzene, toluene, xylene).
  • Conditions: Temperature range from 40°C up to the boiling point of the solvent; inert atmosphere (argon or nitrogen) is preferred.
  • Outcome: Formation of the spirocyclic ring system with the oxa- and aza-heteroatoms, yielding the desired this compound or its acid addition salts.

This cyclization step can be performed directly in the reaction mixture without isolation of intermediates, enhancing efficiency.

Nucleophilic Substitution and Azide-Mediated SN2 Reaction Routes

A research article by Kohrt et al. (2021) describes a synthetic route to related spirocyclic amines, which can be adapted for this compound derivatives:

  • Azide Intermediate Formation: An azide intermediate is generated via nucleophilic substitution (SN2) on a suitable leaving group (e.g., mesylate or tosylate).
  • Reduction: The azide is then reduced (e.g., via Staudinger reduction) to form the corresponding amine.
  • Flow Chemistry Application: The process can be run in continuous flow to limit hazards associated with azide intermediates and improve scalability.
  • Chiral Synthesis: For enantiomerically enriched products, further synthetic modifications and chiral resolution steps are required.

This method is particularly useful for generating racemic or chiral amine-containing spirocycles that are closely related to the target compound.

Acid or Base-Mediated Cyclization of 2-Imino-1,3-Dioxolane Derivatives

According to US5118687A, another approach involves:

  • Cyclization of a precursor compound (formula V) in acidic or basic media to form a 2-imino-1,3-dioxolane intermediate (formula VI).
  • Hydrolysis: Treatment of the intermediate with water yields the spirocyclic compound as an acid addition salt.
  • Acid Catalysts: Dry hydrogen halides such as hydrogen chloride or bromide are preferred.
  • Solvent Systems: Inert organic solvents including ethers (diethyl ether, tetrahydrofuran, dioxane) or lower aliphatic carboxylic acids (acetic acid, propionic acid).
  • Base Catalysts: Alkali metal acetates, carbonates, or tertiary amines can be used for cyclization in basic media.
  • Temperature: Typically between room temperature and the boiling point of the solvent.

This method offers flexibility in obtaining either acid addition salts or free base forms of the spirocyclic compound.

Reaction Conditions and Catalysts Summary Table

Preparation Step Reagents/Conditions Solvents Temperature Range Notes
Cyclization of 4-carbamoyloxy-4-ethynylpiperidine derivatives Alkali metal acetates, carbonates, alkoxides, pyridine, tripropylamine Methanol, ethanol, THF, dioxane, benzene, toluene 40°C to reflux Can be done without isolation of intermediates
Azide-mediated SN2 substitution and reduction Azide intermediate, Staudinger reduction Various, flow chemistry applicable Ambient to mild heating Enables racemic and chiral synthesis
Acid-mediated cyclization of 2-imino-1,3-dioxolane Dry hydrogen halides (HCl, HBr) Diethyl ether, THF, dioxane, acetic acid Room temperature to reflux Yields acid addition salts
Base-mediated cyclization of 2-imino-1,3-dioxolane Alkali metal acetates, carbonates, tertiary amines Alcohols, ethers, hydrocarbons Room temperature to reflux Free base can be liberated from salts

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

It appears there may be some confusion in the query, as the requested information focuses on "Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate," while one of the excluded sources discusses "2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid". These are different compounds with potentially different applications. To avoid confusion, this answer will focus on the applications of "this compound."

Overview

This compound is a chemical compound with a spirocyclic structure, featuring both oxa (oxygen-containing) and azaspiro (nitrogen-containing spiro) components . It includes a methyl group and a carboxylate functional group.

Basic Information:

  • Name: this compound
  • Molecular Formula: C10H17NO3C_{10}H_{17}NO_3
  • Molecular Weight: 199.25 g/mol
  • CAS Number: 1602313-90-5

Applications

Information regarding specific applications of this compound is limited in the provided search results. However, its structural features and related compounds suggest potential uses:

  • Pharmaceutical Development: The unique spirocyclic structure suggests potential in drug discovery, particularly for novel therapeutics. The presence of the methyl group can influence its interaction with biological targets by enhancing lipophilicity.
  • Heterocyclic Building Block: this compound is a heterocyclic building block .
  • Research Chemical: This compound is intended for use in professional manufacturing, research laboratories, and industrial or commercial settings . It is not intended for medical or consumer use .

Structural Similarities and Differences

Several compounds share structural similarities, providing insights into potential applications and properties:

Compound NameStructure FeaturesUnique Aspects
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acidContains a benzyl group alongside the spiro frameworkEnhanced lipophilicity due to the benzyl moiety
8-Azaspiro[4.5]decane-2-carboxylic acidLacks the oxa component but retains spirocyclic structureSimpler structure may lead to different reactivity profiles
1-Oxa-3-azaspiro[4.5]decaneFeatures a different positioning of functional groupsPotentially different biological activity due to structural variations

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Benzyl and cyclohexylmethyl substituents (e.g., 8b, 8c) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Reactivity : Ketone-containing analogs (e.g., 8-oxa-2-azaspiro[4.5]decan-3-one) are more reactive toward nucleophiles, enabling further derivatization .

Yield Comparison:

Compound Synthetic Step Yield Key Reagent/Condition
Target compound Hydrogenation 86% Raney nickel, H₂ (50 atm)
tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate Aldol condensation 65% NaH, trimethyl phosphonoacetate
8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene Arylation 87% Pd(0), 4-bromoanisole

Biological Activity

Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS Number: 1602313-90-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1602313-90-5
  • Purity : ≥97%

This compound is thought to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, which may result in therapeutic effects. The precise mechanisms, however, are still under investigation and require further elucidation through experimental studies.

Biological Activity

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to it have demonstrated efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of bacterial topoisomerases, crucial enzymes involved in DNA replication and repair processes . Inhibiting these enzymes can lead to bacterial cell death, making it a potential candidate for antibiotic development.
  • Potential for Drug Development : Given its unique structure and promising biological activity, this compound is being explored as a scaffold for the development of new therapeutic agents targeting various diseases, including bacterial infections .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameCAS NumberSimilarity IndexNotable Activities
Methyl 1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxylate2155855-02-80.94Antimicrobial
2-Oxa-8-Azaspiro[4.5]Decane Hydrochloride479195-19-20.82Antibacterial
8-Oxa-2-Azaspiro[4.5]DecaneN/AN/AEnzyme Inhibition

The comparison highlights that while these compounds share structural similarities, this compound has distinct properties that may enhance its efficacy in therapeutic applications.

Case Studies

  • In Vivo Efficacy : Experimental models have shown that derivatives of spiro compounds similar to methyl 8-oxa-2-azaspiro[4.5]decane can exhibit favorable pharmacokinetic profiles and significant antibacterial activity in vivo, suggesting potential for clinical applications .
  • Synthetic Routes : The synthesis of methyl 8-oxa-2-azaspiro[4.5]decane involves multi-step chemical reactions starting from readily available precursors such as tetrahydropyran derivatives . The optimization of these synthetic routes is crucial for large-scale production and further research.

Q & A

Q. Methodological Guidance

  • Catalyst Handling : Freshly prepared Raney nickel must be thoroughly washed to remove residual alkali, which can degrade sensitive intermediates .
  • Autoclave Safety : Ensure proper sealing and pressure monitoring to avoid leaks during H₂ charging (50 atm). Post-reaction, purge the system with inert gas before opening .
  • Solvent Choice : Methanol/ammonia mixtures require anhydrous conditions to prevent side reactions (e.g., hydrolysis of the nitrile intermediate) .

How should researchers resolve contradictions in reported synthetic yields?

Data Analysis Framework
Discrepancies often arise from:

  • Catalyst Activity : Raney nickel batch variability (e.g., particle size, surface area) impacts hydrogenation efficiency. Characterization via BET surface area analysis is recommended .
  • Reaction Scale : Multigram syntheses (e.g., 66 g starting material) may exhibit lower yields due to heat transfer limitations compared to small-scale trials .
  • Purification Methods : Recrystallization solvents (e.g., THF vs. ethyl acetate) affect recovery rates, as noted in spirocyclic α-proline syntheses .

Which spectroscopic techniques are optimal for structural confirmation?

Q. Characterization Strategies

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and lactam/amide bands (N–H at ~3300 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects conjugation in benzothiazole derivatives (λmax ~300–350 nm), confirming functionalization .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding networks, though crystallization may require anhydrous THF .

What strategies enhance enantiomeric purity in azaspiro derivatives?

Q. Advanced Synthesis Consideration

  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during ring-closure steps .
  • Catalytic Asymmetric Hydrogenation : Employ chiral phosphine ligands (e.g., BINAP) with palladium catalysts to control stereochemistry .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers post-synthesis .

How does the compound’s stability vary under different storage conditions?

Q. Experimental Design Insight

  • Solid State : Stable at −20°C in amber vials for >6 months. Avoid moisture to prevent lactam hydrolysis .
  • Solution Phase : In DMSO or DMF, degradation occurs within 72 hours at room temperature; use freshly prepared solutions for reactions .

How can the carboxylate group be selectively functionalized?

Q. Methodological Optimization

  • Esterification : Use DCC/DMAP in dichloromethane to convert the carboxylate to methyl esters without disturbing the azaspiro ring .
  • Protection Strategies : Boc (tert-butoxycarbonyl) groups are introduced via di-tert-butyl dicarbonate in THF, preserving the spirocyclic core .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Industrial-Academic Intersection

  • Catalyst Recycling : Raney nickel recovery reduces costs but requires filtration under inert atmospheres to prevent oxidation .
  • Safety Protocols : High-pressure reactors must adhere to ASME standards for large-scale hydrogenation (>1 kg batches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.